1-benzyl-3-(benzyloxy)-N-(3-acetamidophenyl)-1H-pyrazole-4-carboxamide
CAS No.: 1014067-06-1
Cat. No.: VC5439858
Molecular Formula: C26H24N4O3
Molecular Weight: 440.503
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014067-06-1 |
|---|---|
| Molecular Formula | C26H24N4O3 |
| Molecular Weight | 440.503 |
| IUPAC Name | N-(3-acetamidophenyl)-1-benzyl-3-phenylmethoxypyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C26H24N4O3/c1-19(31)27-22-13-8-14-23(15-22)28-25(32)24-17-30(16-20-9-4-2-5-10-20)29-26(24)33-18-21-11-6-3-7-12-21/h2-15,17H,16,18H2,1H3,(H,27,31)(H,28,32) |
| Standard InChI Key | RQPUFYNGQCONMA-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
1-Benzyl-3-(benzyloxy)-N-(3-acetamidophenyl)-1H-pyrazole-4-carboxamide possesses the molecular formula C₂₆H₂₄N₄O₃ and a molecular weight of 440.5 g/mol . The structure comprises:
-
A pyrazole ring substituted at positions 1 and 3 with benzyl and benzyloxy groups, respectively.
-
A carboxamide group at position 4, linked to a 3-acetamidophenyl moiety.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1014067-06-1 |
| Molecular Formula | C₂₆H₂₄N₄O₃ |
| Molecular Weight | 440.5 g/mol |
| Key Functional Groups | Pyrazole, benzyl ether, acetamide |
The benzyl and benzyloxy groups enhance lipophilicity, potentially improving blood-brain barrier permeability, while the acetamidophenyl moiety may engage in hydrogen bonding with biological targets .
Synthesis and Structural Elaboration
Cyclocondensation Strategies
The pyrazole core is typically synthesized via cyclocondensation of 1,3-diketones or α,β-unsaturated ketones with hydrazines . For this compound, a plausible route involves:
-
Formation of the Pyrazole Ring: Reacting 1,3-diketone derivatives with benzylhydrazine to yield 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylic acid.
-
Amidation: Coupling the carboxylic acid with 3-acetamidoaniline using activating agents like thionyl chloride or carbodiimides .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Benzylhydrazine, 1,3-diketone, EtOH, Δ | 82% | |
| 2 | 3-Acetamidoaniline, SOCl₂, DCM, 25°C | 87% |
Notably, microwave-assisted synthesis has been employed for analogous pyrazoles, reducing reaction times to 10 minutes with 80% yields .
Regioselective Challenges
The non-symmetrical nature of the 1,3-diketone precursor may lead to regioisomeric products. Strategies to enhance selectivity include:
-
Using montmorillonite K-10 under sonication to favor 1,3,5-trisubstituted pyrazoles .
-
Employing copper triflate and ionic liquids to direct substituent placement .
| Target | Potential Activity | Evidence Source |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | |
| EGFR Kinase | Anticancer | |
| Cannabinoid Receptors | Neuroprotective |
The acetamidophenyl group may mimic adenosine moieties, suggesting interactions with purinergic receptors .
In Vitro Studies
While direct data on this compound is limited, structurally related pyrazoles demonstrate:
-
Antiproliferative Activity: IC₅₀ values of 2–10 μM against breast cancer cell lines .
-
COX-2 Inhibition: Selectivity ratios (COX-2/COX-1) >50, surpassing celecoxib in some cases .
Analytical Characterization
Spectroscopic Data
1H NMR (CDCl₃):
-
δ 0.93 (t, 3H, CH₃), 1.54 (t, 3H, OCH₂CH₃), 2.54 (t, 2H, CH₂), 4.06 (s, 3H, NCH₃), 7.05–8.27 (m, aromatic Hs) .
IR (KBr):
Applications and Future Directions
This compound’s versatility positions it as a candidate for:
-
Oncology: As a dual EGFR/VEGFR inhibitor to circumvent drug resistance .
-
Neurology: Modulating cannabinoid or adenosine receptors for neuropathic pain .
-
Inflammation: Topical formulations for COX-2-driven dermatological conditions .
Challenges:
-
Poor aqueous solubility may limit bioavailability.
-
Metabolic stability of the benzyl ether group requires optimization via prodrug approaches.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume